molecular formula C4H6O2 B3044229 Methacrylic acid-D6 CAS No. 92140-95-9

Methacrylic acid-D6

Cat. No.: B3044229
CAS No.: 92140-95-9
M. Wt: 92.13 g/mol
InChI Key: CERQOIWHTDAKMF-ZFYNMZILSA-N
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Description

Methacrylic acid-D6 is a deuterated form of methacrylic acid, where six hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties. Methacrylic acid itself is an organic compound with the formula CH₂=C(CH₃)COOH, known for its role in the production of polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methacrylic acid-D6 can be synthesized through several methods, including:

    Deuterium Exchange: This involves the exchange of hydrogen atoms in methacrylic acid with deuterium using deuterated solvents and catalysts.

    Deuterated Precursors: Starting from deuterated precursors such as deuterated acetone cyanohydrin, which undergoes hydrolysis and esterification to form this compound.

Industrial Production Methods: The industrial production of methacrylic acid typically involves the acetone cyanohydrin process, where acetone reacts with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid through hydrolysis and esterification .

Chemical Reactions Analysis

Methacrylic acid-D6 undergoes several types of chemical reactions, including:

    Oxidation: Methacrylic acid can be oxidized to form methacrylic acid anhydride.

    Reduction: Reduction reactions can convert methacrylic acid to its corresponding alcohol.

    Substitution: Methacrylic acid reacts with various nucleophiles, such as alcohols and amines, to form esters and amides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid catalysts like sulfuric acid for esterification reactions.

Major Products:

    Esters: Methyl methacrylate, ethyl methacrylate.

    Amides: Methacrylamide.

Scientific Research Applications

Methacrylic acid-D6 is widely used in various scientific research fields:

Mechanism of Action

The mechanism of action of methacrylic acid-D6 involves its incorporation into molecular structures, allowing researchers to track and analyze chemical reactions and biological processes. The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, enabling precise measurement and analysis of molecular interactions .

Comparison with Similar Compounds

Methacrylic acid-D6 is compared with other similar compounds such as:

Uniqueness: this compound’s uniqueness lies in its deuterium content, which makes it an invaluable tool in NMR spectroscopy and other isotopic labeling studies

Properties

IUPAC Name

deuterio 3,3-dideuterio-2-(trideuteriomethyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3(2)4(5)6/h1H2,2H3,(H,5,6)/i1D2,2D3/hD
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERQOIWHTDAKMF-ZFYNMZILSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C(C(=O)O[2H])C([2H])([2H])[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methacrylic acid-D6
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Methacrylic acid-D6
Reactant of Route 3
Methacrylic acid-D6
Reactant of Route 4
Methacrylic acid-D6
Reactant of Route 5
Methacrylic acid-D6
Reactant of Route 6
Methacrylic acid-D6

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